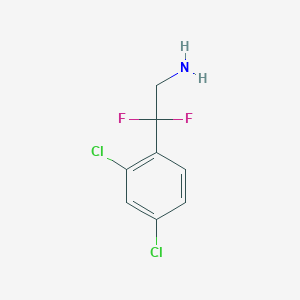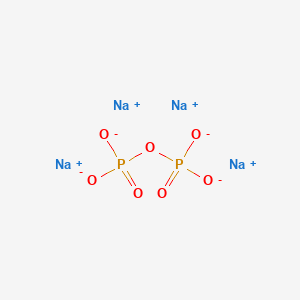
6-(trifluoromethyl)-1H-indazol-5-amine
Overview
Description
6-(Trifluoromethyl)-1H-indazol-5-amine, also known as TFMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a heterocyclic aromatic amine that contains a trifluoromethyl group at the 6-position of the indazole ring.
Scientific Research Applications
Combinatorial Synthesis and Heterocyclic Chemistry A study by Li et al. (2013) highlights the role of 1H-indazol-5-amine in combinatorial synthesis, producing fused tetracyclic heterocycles, including indazolo[5,4-b][1,6]naphthyridine derivatives, under catalyst-free conditions. These compounds are significant for their potential applications in medicinal chemistry and materials science due to their unique structural properties (Li et al., 2013).
Anticancer Research Ngo Xuan Hoang et al. (2022) discovered that 6-aminoindazole derivatives, including those similar to 6-(trifluoromethyl)-1H-indazol-5-amine, exhibit significant anticancer activity. They synthesized a series of these derivatives, which demonstrated potent antiproliferative effects in various human cancer cell lines, suggesting their potential as novel anticancer agents (Ngo Xuan Hoang et al., 2022).
Molecular Probes and Emissive Materials Cristina Núñez et al. (2012) synthesized a novel molecular emissive probe incorporating 1H-indazole derivatives, highlighting the versatile applications of indazole ring systems in designing organic molecular probes and luminescent materials. This research underscores the utility of indazole derivatives in the development of new materials for sensing and imaging applications (Cristina Núñez et al., 2012).
Supramolecular Chemistry The work by Teichert et al. (2007) on the structure of fluorinated indazoles, including 3-trifluoromethyl-1H-indazole, demonstrates the effect of fluorination on the supramolecular structure of NH-indazoles. Their findings on the crystallization behavior and molecular interactions of these compounds contribute to our understanding of how structural modifications influence material properties (Teichert et al., 2007).
properties
IUPAC Name |
6-(trifluoromethyl)-1H-indazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3/c9-8(10,11)5-2-7-4(1-6(5)12)3-13-14-7/h1-3H,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRNJCQQTAOQEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-dihydro-9H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B6590254.png)


![3-[1-(3-Amino-3-oxopropyl)-3-(3-bromophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6590270.png)